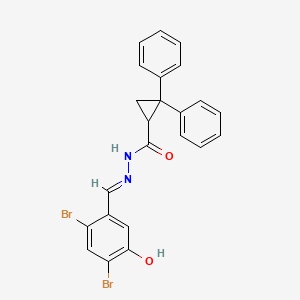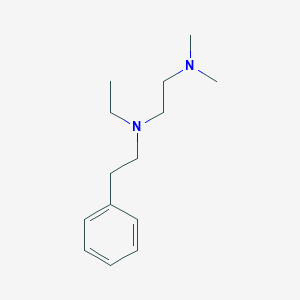
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a versatile compound that has been applied in various fields of study, including cell biology, physiology, and pharmacology.
作用机制
DIDS acts as an inhibitor of chloride channels and transporters by binding to specific sites on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the modification of the channel or transporter protein's conformation, resulting in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels and transporters by DIDS can lead to changes in cell volume, membrane potential, and intracellular pH. DIDS has also been shown to affect the activity of other ion channels, such as potassium and calcium channels. Additionally, DIDS has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of using DIDS in scientific research is its ability to selectively inhibit chloride channels and transporters, allowing for the study of their specific physiological functions. Additionally, DIDS is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DIDS in lab experiments. DIDS has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Additionally, DIDS has a relatively short half-life, which may limit its usefulness in certain experimental settings.
未来方向
There are many potential future directions for research involving DIDS. One area of interest is the development of more selective inhibitors of chloride channels and transporters. Additionally, further investigation into the mechanisms of action of DIDS and its effects on other ion channels could lead to a better understanding of the physiological functions of these channels and transporters. Finally, the potential therapeutic applications of DIDS, such as in the treatment of cystic fibrosis or epilepsy, could be explored further.
合成方法
DIDS can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 2-methylbenzyl chloride to form N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)amine. The amine is then reacted with methanesulfonyl chloride to form the final product, DIDS. The synthesis of DIDS is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DIDS has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. Chloride channels and transporters play crucial roles in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. DIDS has been used to study the physiological functions of chloride channels and transporters in various tissues, including the brain, heart, and lungs. Additionally, DIDS has been used to investigate the role of chloride channels and transporters in disease states, such as cystic fibrosis and epilepsy.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-9-10-15(3)17(11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABHURPWWQJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)

![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)

![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)
![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)